molecular formula C12H19NO4 B1457651 1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid CAS No. 1784118-69-9

1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid

Cat. No.: B1457651
CAS No.: 1784118-69-9
M. Wt: 241.28 g/mol
InChI Key: KLLSEJPLBJVYTB-UHFFFAOYSA-N
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Description

1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a bi(cyclopropyl) framework.

Preparation Methods

The synthesis of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid typically involves the protection of an amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in synthetic pathways .

Scientific Research Applications

1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group that can participate in further chemical reactions. This property makes the compound valuable in the synthesis of peptides and other biologically active molecules .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLSEJPLBJVYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Reactant of Route 6
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid

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